molecular formula C11H11NO B6254344 6-(aminomethyl)naphthalen-1-ol CAS No. 1261766-80-6

6-(aminomethyl)naphthalen-1-ol

Cat. No.: B6254344
CAS No.: 1261766-80-6
M. Wt: 173.2
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Description

6-(Aminomethyl)naphthalen-1-ol hydrochloride ( 2792185-51-2) is a naphthalene-derived organic compound with the molecular formula C 11 H 12 ClNO and a molecular weight of 209.68 . This compound serves as a valuable bifunctional building block in organic synthesis and medicinal chemistry research, offering both a reactive aminomethyl group and a phenolic hydroxyl group on a naphthalene scaffold. The naphthalene core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Researchers are particularly interested in naphthalene derivatives for developing multi-targeted therapeutic agents. For instance, structurally related compounds based on the quinazoline scaffold (a bicyclic system akin to naphthalene) have demonstrated potent dual activity as microtubule targeting agents and receptor tyrosine kinase (RTK) inhibitors . These multi-target inhibitors, which affect targets like EGFR and VEGFR-2, represent a promising strategy in cancer chemotherapy to overcome drug resistance . Beyond biomedical applications, the structural features of this compound make it a candidate for materials science research. Naphthalene derivatives are precursors to dyes and pigments, as the hydroxyl group can undergo reactions like azo coupling to create colored compounds . As a key intermediate, this compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1261766-80-6

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Aminomethyl Naphthalen 1 Ol

Direct Functionalization Strategies for Naphthalen-1-ol Precursors

Direct functionalization aims to introduce a desired functional group onto a parent molecule in a single step, which is often the most atom-economical approach. For naphthalen-1-ol, this involves leveraging the nucleophilic character of the aromatic ring. However, the success of such strategies is dictated by the powerful directing effects of the hydroxyl group.

Aminomethylation Reactions: Mannich-Type Condensations

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a phenol or naphthol), formaldehyde (or another aldehyde), and a primary or secondary amine. rsc.org This reaction is a primary method for synthesizing β-amino carbonyl compounds and their analogues, such as aminoalkyl naphthols, often referred to as Betti bases. rsc.orgbohrium.com The general mechanism proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the electron-rich naphthol ring.

A vast array of catalytic systems has been developed to improve the efficiency, yield, and environmental friendliness of the Mannich reaction for naphthols. While most literature precedents involve the use of 2-naphthol, the catalytic principles are broadly applicable. mdpi.com Catalysts can be classified as homogeneous or heterogeneous.

Homogeneous catalysts include Brønsted acids (e.g., phenylboronic acid, adipic acid, p-toluenesulfonic acid), which activate the aldehyde component. mdpi.comrsc.org Ionic liquids and deep eutectic solvents have also been employed, sometimes acting as both the catalyst and the reaction medium. mdpi.comrsc.org

Heterogeneous catalysts are favored for their ease of separation and recyclability. bohrium.com These include solid acids like silica-supported sodium hydrogen sulfate, biodegradable polymers such as sulfonated chitosan, and various nanocatalysts. bohrium.commdpi.com Nanocatalysts, in particular, offer high surface areas and can lead to excellent yields in short reaction times under solvent-free conditions. mdpi.com

Interactive Data Table: Catalytic Systems for Mannich-Type Reactions on Naphthols Note: Data is primarily derived from studies on 2-naphthol, as it is the most common substrate in the literature.

Catalyst TypeSpecific Catalyst ExampleTypical ConditionsKey Advantages
Homogeneous Phenylboronic Acid120 °C, Solvent-freeGood yields (60-92%)
Homogeneous Adipic Acid120 °C, Solvent-freeHigh yields (up to 96%), short reaction times
Homogeneous Ionic Liquid ([omim][BF4])Room Temp.Mild conditions, acts as solvent
Heterogeneous Chitosan-SO3H (CTSA)80 °C, Solvent-freeBiodegradable, reusable, high yields
Heterogeneous Nanostructured Cobalt ComplexSolvent-freeExcellent yields (85-95%)
Heterogeneous Acidic AluminaMicrowave, Solvent-freeVery fast (5 min), good yields (67-91%)
Solvent Effects and Reaction Conditions in Mannich-Type Aminomethylation

The choice of solvent and reaction conditions significantly impacts the outcome of the Mannich reaction. Traditional syntheses often use protic solvents like ethanol or aprotic solvents like benzene. rsc.org However, there is a strong trend towards greener methodologies.

Water has been used as a green solvent, often in the presence of a surfactant catalyst like cetrimonium bromide at elevated temperatures. mdpi.com More recently, solvent-free conditions have become prevalent, frequently paired with microwave irradiation or ball milling (mechanosynthesis). rsc.orgbohrium.com These methods not only reduce environmental impact but can also dramatically decrease reaction times and increase yields. bohrium.com For instance, the aminomethylation of 2-naphthol on acidic alumina can be completed in just 5 minutes under microwave irradiation. rsc.org Solvent-free reactions are often conducted at temperatures ranging from 70-120 °C, depending on the catalyst and substrates used. mdpi.comrsc.org

Regioselectivity is the most significant challenge in synthesizing 6-(aminomethyl)naphthalen-1-ol via a direct Mannich reaction. The hydroxyl group at the C1 position of the naphthalene (B1677914) ring is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. youtube.com This electronic effect strongly enhances the nucleophilicity of the C2 (ortho) and C4 (para) positions.

Consequently, when naphthalen-1-ol is subjected to Mannich reaction conditions, the electrophilic iminium ion will preferentially attack at the C2 or C4 positions. rsc.org Substitution at the C6 position, which is on the adjacent, non-activated benzene ring, is electronically and kinetically disfavored. almerja.networdpress.com The intermediate carbocation formed by attack at C2 or C4 is significantly more stabilized by resonance involving the lone pairs of the hydroxyl group than the intermediate formed by attack at any other position. onlineorganicchemistrytutor.com Therefore, direct aminomethylation of naphthalen-1-ol is not a viable route to obtain the 6-substituted isomer. Syntheses of 6-substituted naphthalen-1-ols typically begin with a starting material that already possesses the desired substitution pattern on the naphthalene core. researchgate.net

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org This two-step process, which can often be performed in a single pot, involves the initial reaction of the carbonyl with an amine to form an imine, followed by the reduction of the imine to the target amine. youtube.com

To synthesize this compound using this method, the required precursor would be 6-formylnaphthalen-1-ol . If this intermediate were available, it could be reacted with ammonia in the presence of a suitable reducing agent to yield the desired product.

The primary obstacle, however, is the synthesis of 6-formylnaphthalen-1-ol itself. Direct formylation of naphthalen-1-ol (e.g., via the Reimer-Tiemann or Vilsmeier-Haack reaction) would suffer from the same regioselectivity issues as the Mannich reaction, yielding predominantly the 2-formyl and 4-formyl isomers. orgsyn.org

Assuming the 6-formylnaphthalen-1-ol intermediate could be obtained through a multi-step route, the subsequent reductive amination is a well-established transformation. A variety of reducing agents can be employed, chosen for their selectivity in reducing the imine in the presence of the aldehyde. commonorganicchemistry.com

Interactive Data Table: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium CyanoborohydrideNaBH3CNMethanol (MeOH)Stable in weakly acidic conditions; selectively reduces imines over carbonyls. wikipedia.orgcommonorganicchemistry.com
Sodium TriacetoxyborohydrideSTABDichloromethane (DCM), Dichloroethane (DCE)Mild and selective; sensitive to water; does not require pH control. wikipedia.orgcommonorganicchemistry.com
Sodium BorohydrideNaBH4Methanol (MeOH), Ethanol (EtOH)Can reduce both aldehydes and imines; typically added after imine formation is complete. commonorganicchemistry.comorganic-chemistry.org
Catalytic HydrogenationH2/Pd, Pt, NiVariousGreen method using hydrogen gas; requires specialized pressure equipment. wikipedia.org
Use of Alternative Reducing Agents in Aminomethyl Naphthalenol Synthesis

While traditional reducing agents have been employed in the synthesis of aminomethylnaphthalenols, research has also explored the use of alternative reagents to improve efficiency, selectivity, and environmental footprint. These alternatives are often employed in the reduction of precursor functional groups such as nitriles, amides, or aldehydes to the desired aminomethyl group.

Biocatalytic reductive amination, for instance, has emerged as a promising green alternative. Amine dehydrogenases (AmDHs) can catalyze the direct conversion of a ketone to an amine. While not directly applied to a naphthaldehyde precursor in the available literature, the principle of using native AmDHs for the synthesis of chiral amines and amino alcohols demonstrates the potential for enzymatic approaches in this area. Such methods offer high enantioselectivity and operate under mild reaction conditions, reducing the need for harsh chemicals and protecting groups.

Indirect Synthetic Routes to this compound

Indirect routes to this compound involve the synthesis of a naphthalene scaffold with a pre-installed functional group at the 6-position, which is then converted to the aminomethyl group in a subsequent step. These multi-step sequences offer flexibility in the choice of starting materials and allow for the introduction of various substituents on the naphthalene ring.

Transformation of Pre-functionalized Naphthalene Derivatives

A common strategy in the synthesis of this compound involves the use of naphthalene derivatives that already possess a nitrogen-containing or a convertible functional group at the desired position.

While the direct reduction of a nitro group to an aminomethyl group is not a standard transformation, a multi-step sequence commencing with a nitro-substituted naphthalene is a viable approach. This typically involves the reduction of the nitro group to an amino group, followed by diazotization and conversion to a nitrile (Sandmeyer reaction), which can then be reduced to the aminomethyl group. For instance, a starting material like 6-nitro-1-naphthol could be envisioned as a precursor in such a synthetic sequence.

A more direct approach involves the reduction of other nitrogen-containing functional groups, such as nitriles or amides, at the 6-position of the naphthalen-1-ol core.

The reduction of a cyano group is a well-established method for the synthesis of primary amines. A plausible precursor, 6-hydroxy-1-naphthonitrile, could be subjected to catalytic hydrogenation or reduction with metal hydrides to yield this compound. Various hydrogenation catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are commonly used for this transformation.

Alternatively, the reduction of a carboxamide group offers another route. A precursor such as 1-hydroxy-6-naphthalenecarboxamide could be reduced to the corresponding aminomethyl derivative. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting amides to amines. This reagent is particularly effective for this transformation, offering high yields.

Below is a table summarizing potential reduction methods for nitrile and amide precursors:

Precursor Functional GroupReducing Agent/MethodProduct Functional Group
Nitrile (-CN)Catalytic Hydrogenation (H₂, Pd/C)Aminomethyl (-CH₂NH₂)
Nitrile (-CN)Lithium Aluminum Hydride (LiAlH₄)Aminomethyl (-CH₂NH₂)
Amide (-CONH₂)Lithium Aluminum Hydride (LiAlH₄)Aminomethyl (-CH₂NH₂)

Multi-Step Synthesis from Simpler Building Blocks

Constructing the this compound molecule from non-naphthalene-based starting materials involves more intricate synthetic sequences, often relying on cyclization reactions to form the naphthalene core, followed by functional group interconversions.

While specific examples leading directly to this compound are not prevalent in the reviewed literature, general strategies for the synthesis of substituted naphthalenes can be adapted. These methods often involve the reaction of appropriately substituted benzene derivatives with reagents that facilitate the annulation of the second ring. Subsequent functionalization steps would then be required to introduce the hydroxyl and aminomethyl groups at the 1- and 6-positions, respectively. Such routes, while potentially lengthy, offer a high degree of control over the final substitution pattern of the naphthalene ring system.

Protecting Group Chemistry in this compound Synthesis

In the synthesis of structurally related aminonaphthols, protecting groups are crucial for preventing unwanted side reactions involving the amino (-NH2) and hydroxyl (-OH) functionalities. oup.com Given that both groups are reactive, their temporary masking allows for selective chemical transformations on other parts of the molecule.

For the amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). These form carbamates, which reduce the nucleophilicity of the amine. oup.com The choice of protecting group depends on the reaction conditions of subsequent steps. For instance, the Boc group is stable in basic conditions but is readily removed with acid, while the Cbz group can be cleaved by hydrogenolysis.

For the hydroxyl group, protection strategies often involve conversion to an ether, such as a benzyl (Bn) ether or a silyl ether (e.g., TBDMS). These groups are generally stable across a range of reaction conditions and can be removed selectively. oup.com An effective synthetic strategy would involve an orthogonal protecting group scheme, where each group can be removed under specific conditions without affecting the other, allowing for controlled, stepwise synthesis.

Table 1: Common Protecting Groups for Amino and Hydroxyl Functions

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminotert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
AminoBenzyloxycarbonylCbzHydrogenolysis (e.g., H2, Pd/C)
HydroxylBenzylBnHydrogenolysis (e.g., H2, Pd/C)
Hydroxyltert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF)

Green Chemistry Approaches and Sustainable Synthesis of this compound

While no specific green chemistry protocols for this compound have been published, the synthesis of related aminoalkyl and amidoalkyl naphthols has been extensively explored using sustainable methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netorientjchem.orgresearchgate.net

Solvent-free, or solid-state, reactions represent a significant green chemistry approach. For the synthesis of related 1-amidoalkyl-2-naphthols, one-pot condensation of a naphthol, an aldehyde, and an amide is often performed by heating the neat mixture in the presence of a catalyst. scispace.comscirp.orgccsenet.org This method, sometimes referred to as "grindstone chemistry," can lead to high yields and simplified purification, as the need to remove a solvent is eliminated. orientjchem.orgijcmas.com

Reactions in aqueous media are another green alternative to using volatile organic compounds (VOCs). Water is non-toxic, non-flammable, and inexpensive. Although organic reactants may have low solubility in water, the use of catalysts and energy sources like ultrasound can facilitate reactions.

Heterogeneous catalysts are preferred in green synthesis because they are easily separated from the reaction mixture by filtration, allowing for their recovery and reuse. rsc.org This simplifies product purification and reduces waste. In the synthesis of related amidoalkyl and aminoalkyl naphthols, various solid acid catalysts have been employed.

Examples include:

Silica (B1680970) sulfuric acid: An effective solid acid for promoting the condensation reaction under solvent-free conditions. researchgate.net

Potassium hydrogen sulfate (KHSO4): A cheap and efficient catalyst for solvent-free syntheses. scispace.com

Zeolites and Clays (e.g., Montmorillonite K10): These materials act as reusable solid acid catalysts. orientjchem.org

Resins: Ion-exchange resins like Amberlite have been used as recyclable catalysts. bohrium.com

These catalysts function by activating the aldehyde component towards nucleophilic attack by the naphthol, facilitating the formation of an intermediate that then reacts with the amine or amide. researchgate.netasianpubs.org

Table 2: Examples of Heterogeneous Catalysts in Related Naphthol Syntheses

CatalystReaction TypeConditionsAdvantage
Silica Sulfuric AcidAmidoalkyl Naphthol SynthesisSolvent-free, Room TempHigh yield, Recyclable
KHSO4Amidoalkyl Naphthol SynthesisSolvent-free, 100 °CInexpensive, Efficient
Anhydrous Zinc ChlorideAmidoalkyl Naphthol SynthesisSolvent-free, MicrowaveRecyclable, Fast
Amberlite IRA-400 ClAminoalkyl Naphthol SynthesisOne-potRecyclable, Mild conditions

Alternative energy sources are a cornerstone of green chemistry for accelerating reaction rates and improving energy efficiency. mdpi.com

Microwave-assisted synthesis has been widely applied to the preparation of amidoalkyl naphthols. researchgate.netasianpubs.orgtandfonline.com Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. eurekaselect.com Many of these procedures are also performed under solvent-free conditions, further enhancing their green credentials. asianpubs.org

Ultrasound-promoted synthesis (sonochemistry) utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully used to synthesize amidoalkyl and aminoalkyl naphthols, often in aqueous media or at ambient temperature. tandfonline.comdost.gov.ph The benefits include shorter reaction times, milder conditions, and often higher yields compared to silent (non-sonicated) reactions. eurekaselect.com

Table 3: Comparison of Synthesis Methods for Related Amidoalkyl Naphthols

MethodCatalystConditionsReaction TimeYield
Conventional HeatingTannic AcidSolvent-free, Oil Bath60-90 min85-94%
Microwave IrradiationTannic AcidSolvent-free3-5 min88-96%
Microwave IrradiationZinc ChlorideSolvent-free10-15 minHigh
Ultrasound PromotionSilica Sulfuric AcidGlycerol10 min94%

Chemical Reactivity and Transformation Studies of 6 Aminomethyl Naphthalen 1 Ol

Reactions at the Aminomethyl Moiety

Amine Alkylation and Acylation Reactions

The primary amine group in 6-(aminomethyl)naphthalen-1-ol is a key site for synthetic modification through alkylation and acylation reactions. These reactions are fundamental in organic synthesis for the introduction of various substituents, thereby altering the molecule's physical, chemical, and biological properties.

Alkylation: The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with alkylating agents such as alkyl halides. The reaction typically proceeds via a nucleophilic substitution mechanism. However, the reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific strategies such as the use of a large excess of the amine or employing protecting group strategies are often necessary.

Acylation: The primary amine readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. This reaction, typically carried out in the presence of a base to neutralize the acid byproduct, forms a stable amide linkage. The acylation of the amine is generally a high-yielding and straightforward transformation.

Reaction TypeReagent ClassExpected Product(s)General Conditions
Alkylation Alkyl Halides (R-X)Mono- and Di-alkylated aminesVaries, often requires base
Acylation Acid Chlorides (R-COCl)N-acylated amine (Amide)Typically with a non-nucleophilic base
Acylation Acid Anhydrides ((RCO)₂O)N-acylated amine (Amide)Often requires heating or a catalyst

Cyclization Reactions Leading to Fused Heterocycles (e.g., Oxazines)

The proximate positioning of the hydroxyl and aminomethyl groups on the naphthalene (B1677914) scaffold of this compound provides a strategic framework for intramolecular cyclization reactions. These reactions are of significant interest as they lead to the formation of fused heterocyclic systems, such as naphthoxazines, which are valuable motifs in medicinal chemistry and materials science.

One of the most common methods to achieve such cyclizations is through the reaction with aldehydes or ketones. In a typical reaction, the aminomethyl group first condenses with the carbonyl compound to form an intermediate imine (Schiff base). Subsequent intramolecular attack by the hydroxyl group onto the imine carbon, often promoted by acidic or basic conditions, leads to the closure of the heterocyclic ring. The choice of the carbonyl compound allows for the introduction of various substituents on the newly formed heterocyclic ring. This transformation is a variation of the well-known reactions used to synthesize benzoxazines from aminomethylphenols.

ReactantProduct TypeKey Intermediate
FormaldehydeNaphthoxazineIminium ion
Aromatic AldehydesSubstituted NaphthoxazineSubstituted Iminium ion

Metal Coordination Chemistry and Ligand Properties of this compound

The this compound molecule possesses the essential features of a bidentate chelating ligand. The presence of both a "hard" oxygen donor from the hydroxyl group and a "soft" nitrogen donor from the amino group allows it to coordinate with a variety of metal ions.

Chelation Mechanisms and Binding Affinities

The chelation of metal ions by this compound involves the formation of a stable six-membered ring structure. The deprotonated hydroxyl group (phenoxide) and the neutral amino group coordinate to the metal center. The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution (which affects the protonation state of the ligand), and the solvent system. The formation of a chelate ring significantly enhances the stability of the complex compared to coordination with monodentate ligands, an effect known as the chelate effect. The binding affinities for different metal ions are expected to follow the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a trend commonly observed for chelating ligands containing nitrogen and oxygen donors.

Metal IonPotential Catalytic ApplicationRationale
Copper (Cu²⁺) Oxidation ReactionsReadily undergoes redox cycling (Cu²⁺/Cu⁺)
Palladium (Pd²⁺) Cross-Coupling ReactionsActive in forming C-C, C-N, and C-O bonds
Rhodium (Rh³⁺/Rh⁺) Hydrogenation/HydroformylationEfficient catalysts for olefin transformations
Iron (Fe³⁺/Fe²⁺) Various Redox ReactionsAbundant, non-toxic, and versatile redox states

Structural and Conformational Analysis of 6 Aminomethyl Naphthalen 1 Ol

Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

A definitive structural elucidation of 6-(aminomethyl)naphthalen-1-ol would necessitate a suite of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

While standard one-dimensional proton (¹H) NMR data for the parent compound 6-aminonaphthalen-1-ol can be found in chemical databases, there is no published research available detailing the two-dimensional (2D) NMR or solid-state NMR (ssNMR) analysis of this compound.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton and carbon signals of the naphthalene (B1677914) core and the aminomethyl substituent. These techniques would confirm the connectivity of atoms within the molecule.

Solid-state NMR would provide crucial information about the compound's structure in its solid form. nih.gov This technique is particularly valuable for understanding the effects of crystal packing on the molecular conformation and for studying intermolecular interactions. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing their chemical environment. nih.gov For this compound, these techniques would be expected to reveal characteristic vibrations of the hydroxyl (-OH), amino (-NH₂), and methylene (B1212753) (-CH₂-) groups, as well as the aromatic naphthalene ring system.

Analysis of the FT-IR and Raman spectra would focus on the positions and shapes of the vibrational bands. For instance, the stretching frequencies of the O-H and N-H bonds would be sensitive to hydrogen bonding interactions. Shifts in these frequencies compared to a non-hydrogen-bonded state would provide evidence for the types and strengths of these interactions within the crystal lattice. The combination of both FT-IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes may be more active in one technique than the other. nih.govfoodb.caepa.gov

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
O-HStretching3200-3600Broadening indicates hydrogen bonding.
N-HStretching3300-3500Two bands expected for a primary amine.
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-2960
N-HBending1590-1650
C=C (aromatic)Stretching1450-1600Multiple bands expected.
C-OStretching1260-1380
C-NStretching1020-1250

This table is illustrative and based on general spectroscopic principles. Actual values for this compound would need to be determined experimentally.

Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for aromatic alcohols and amines. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom of the aminomethyl group, is a common fragmentation pathway for amines and would result in the loss of a hydrogen radical or the entire aminomethyl group. nih.gov Fragmentation of the naphthalene ring would also be expected, leading to a series of smaller charged fragments. A detailed analysis of these fragmentation pathways would provide strong evidence for the compound's structure and could be used to differentiate it from its isomers.

X-ray Crystallography of this compound and its Co-crystals

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.

Hydrogen Bonding Networks and Crystal Packing

No published crystal structure for this compound or its co-crystals could be found. An X-ray crystallographic study would reveal the precise bond lengths, bond angles, and torsion angles of the molecule.

Conformational Preferences in the Solid State

An X-ray structure would also reveal the preferred conformation of the aminomethyl group relative to the naphthalene ring in the solid state. The torsion angle between the C-C bond of the substituent and the C-N bond would be of particular interest. The conformation adopted in the crystal is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Dynamic Stereochemistry and Conformational Isomerism

The concept of dynamic stereochemistry in this compound primarily revolves around the rotation of the aminomethyl and hydroxyl groups attached to the naphthalene ring system. These rotations give rise to various conformers, which are stereoisomers that can be interconverted by rotation about single bonds. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

The rotation of the C1-OH bond of the hydroxyl group and the C6-C bond of the aminomethyl group are the key conformational variables. Due to the presence of two rotatable bonds, a multitude of conformations are possible. The planarity of the naphthalene ring system imposes significant constraints on the conformational freedom of its substituents.

A critical aspect to consider is the potential for intramolecular hydrogen bonding between the hydroxyl group at the 1-position and the amino group of the aminomethyl substituent at the 6-position. However, given the significant distance and the rigid naphthalene scaffold separating these two groups, direct intramolecular hydrogen bonding is unlikely to be a major stabilizing factor for any specific conformation. Studies on other aminonaphthol isomers, such as 1,3-amino-α/β-naphthols, have shown that the feasibility of intramolecular hydrogen bonding is highly dependent on the proximity and relative orientation of the interacting groups. acs.orgresearchgate.net In those cases, experimental and computational methods have been employed to unequivocally determine the nature of hydrogen bonding by analyzing potential energy scans during the rotation of the relevant dihedral angles. acs.orgresearchgate.net

The conformational landscape of this compound is therefore likely dominated by steric interactions between the substituents and the adjacent hydrogen atoms on the naphthalene ring. The rotation of the aminomethyl group around the C6-C bond will have a specific energy barrier, influenced by the size of the amino group and its interactions with the peri-hydrogen at the 5-position. Similarly, the rotation of the hydroxyl group around the C1-O bond will have its own rotational barrier.

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a theoretical possibility in substituted naphthalenes. For 1,6-disubstituted naphthalenes, the energy barrier to rotation would need to be sufficiently high to allow for the isolation of individual atropisomers at room temperature. Given the relatively small size of the hydroxyl and aminomethyl groups, it is highly improbable that this compound would exhibit stable atropisomers under normal conditions. The energy barrier for the interconversion of any potential atropisomers would likely be too low to prevent rapid racemization.

Theoretical and Computational Chemistry Investigations of 6 Aminomethyl Naphthalen 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-(aminomethyl)naphthalen-1-ol. These calculations, primarily based on Density Functional Theory (DFT), reveal details about the molecule's geometry, electronic landscape, and potential for chemical interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G*, are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. ijapm.org This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Theoretical Geometrical Parameters of this compound (Predicted)

Parameter Bond/Angle Predicted Value
Bond Length C-O ~1.36 Å
O-H ~0.96 Å
C-C (aromatic) ~1.37 - 1.42 Å
C-C (aminomethyl) ~1.51 Å
C-N ~1.47 Å
Bond Angle C-O-H ~109°
C-C-N ~112°

Note: These are predicted values based on DFT calculations of similar aromatic compounds and are subject to variation based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. worldwidejournals.comnih.gov A smaller gap suggests that the molecule can be easily excited, implying higher chemical reactivity. nih.gov In this compound, the electron-donating nature of the hydroxyl and aminomethyl groups is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a relatively small energy gap and thus, a chemically reactive nature. Studies on similar naphthalene (B1677914) derivatives have shown that the HOMO-LUMO gap can be a key factor in their biological and chemical activities. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV) Role in Reactivity
HOMO ~ -5.5 eV Electron Donor
LUMO ~ -1.0 eV Electron Acceptor
HOMO-LUMO Gap (ΔE) ~ 4.5 eV Indicator of Chemical Reactivity

Note: These values are hypothetical and serve to illustrate the application of FMO theory.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgnih.govwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the naphthalene ring. This charge transfer, known as hyperconjugation, stabilizes the molecule. The analysis calculates the stabilization energies (E(2)) associated with these donor-acceptor interactions. For example, a significant E(2) value for the interaction between the nitrogen lone pair (donor) and an antibonding orbital of the aromatic ring (acceptor) would indicate strong delocalization and a significant contribution to the molecule's electronic structure. researchgate.netchalcogen.ro

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In this compound, the MEP surface would likely show a region of high negative potential (red) around the hydroxyl oxygen and the aminomethyl nitrogen due to their high electronegativity and lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and intermolecular interactions that are not apparent from static quantum chemical calculations. unipa.it

The aminomethyl group (-CH2NH2) in this compound is flexible and can rotate around the single bonds. MD simulations can explore the different possible conformations (rotamers) of this side chain and determine their relative stabilities. By simulating the molecule's movement over time, researchers can identify the most populated conformational states and the energy barriers between them.

Furthermore, in the presence of solvent molecules like water, MD simulations can reveal how intermolecular hydrogen bonds form between the hydroxyl and aminomethyl groups of the solute and the surrounding solvent molecules. These interactions are crucial for understanding the molecule's solubility and its behavior in a biological environment. Studies on similar systems, like microhydrated naphthalene, have demonstrated the power of MD in revealing the dynamic nature of water molecules interacting with an aromatic surface. nih.govresearchgate.net The simulation can track the formation and breaking of hydrogen bonds, providing a detailed picture of the solvation shell around the molecule.

Solvent Effects on Molecular Conformations

While specific computational studies on the solvent effects on the molecular conformation of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust theoretical understanding. The structure of this compound, featuring both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group, suggests that its three-dimensional shape and electronic properties are highly susceptible to the surrounding solvent environment.

Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are standard tools for investigating such phenomena. osti.goveasychair.org These models can predict how solute-solvent interactions influence molecular geometry. For a molecule like this compound, the key interactions are hydrogen bonds formed by its hydroxyl and amino groups.

Influence of Solvent Polarity and Type:

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. MD simulations on similar molecules, like 1-naphthol (B170400) derivatives, show that these solvents form extensive hydrogen-bonding networks that significantly influence reaction kinetics and the stabilization of molecular states. researchgate.net For this compound, polar protic solvents would solvate the -OH and -NH₂ groups, potentially influencing the rotational freedom of the aminomethyl group and the orientation of the hydroxyl proton. DFT studies on related naphthols in aqueous alcohol mixtures confirm that solvent composition alters molecular associations. researchgate.net

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can accept hydrogen bonds but cannot donate them. Theoretical studies show that in such solvents, intermolecular interactions would be different from those in protic solvents; for instance, only N···H-O hydrogen bonds might be favored. jlu.edu.cn The dipole moment and charge distribution of the solute molecule are known to increase with the polarity of the solvent. researchgate.net

Non-Polar Solvents (e.g., benzene): In non-polar environments, intermolecular hydrogen bonding between solute molecules may be favored over solute-solvent interactions, potentially leading to aggregation. rsc.org The conformation would likely be dominated by intramolecular forces, similar to the gas phase.

Computational models such as the Polarizable Continuum Model (PCM) are used to simulate these bulk solvent effects. researchgate.netdntb.gov.ua Studies on the neurotransmitter dopamine, which also contains hydroxyl and amino groups, have shown that aqueous solvation models predict different stable conformations compared to gas-phase calculations, highlighting the critical role of the solvent in determining the molecular structure. umn.edu

The following table summarizes the expected interactions based on computational principles applied to analogous systems.

Solvent TypeDominant Interaction with this compoundPredicted Effect on ConformationComputational Model Example
Polar Protic Strong H-bonding with -OH and -NH₂ groups (donor & acceptor)Stabilization of extended conformers, altered rotational barriersMolecular Dynamics (MD) with explicit solvent researchgate.net
Polar Aprotic H-bond accepting from -OH and -NH₂ groupsInfluence on charge distribution and dipole momentDFT with Polarizable Continuum Model (PCM) researchgate.net
Non-Polar van der Waals forces, potential for intramolecular H-bondingConformation similar to gas-phase, potential for aggregationGas-phase DFT calculations umn.edu

QSAR (Quantitative Structure-Activity Relationship) Modeling of Naphthalenol Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For naphthalenol derivatives, QSAR studies have been instrumental in designing and optimizing compounds for various therapeutic targets.

Development of Predictive Models for Biological Interactions

Researchers have successfully developed QSAR models for naphthalenol and naphthalene derivatives to predict their interactions with various biological systems, including cancer cells and enzymes relevant to cardiovascular disease. These models use molecular descriptors—numerical values that characterize properties of the molecule—to forecast activities like inhibitory concentrations (IC₅₀) or binding affinity.

For instance, 3D-QSAR and pharmacophore modeling have been applied to naphthol derivatives to understand the structural requirements for inhibiting the B-Raf(V600E) receptor, a target in cancer therapy. umn.edu Similarly, QSAR models have been built for naphthalin-containing pyrazoline derivatives to rationally design potent inhibitors of EGFR/HER-2 for anticancer applications. researchgate.netjlu.edu.cn These studies often lead to models with high predictive power, characterized by strong correlation coefficients (R²) and cross-validation coefficients (Q²). umn.edu

Other studies have used machine learning techniques like Multiple Linear Regressions (MLR) and Artificial Neural Networks (ANN) to develop robust QSAR models. dntb.gov.uanih.gov For example, a QSAR study on 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols identified key descriptors related to molecular shape and charge distribution that correlate with their efficacy as potential anti-cardiovascular drugs. dntb.gov.ua Another study on naphthoquinone derivatives revealed that ANN models can be more effective than linear models in predicting inhibitory activity against the pathogenic agent IDO1. nih.gov

The table below summarizes findings from various QSAR studies on naphthalenol derivatives.

Derivative ClassBiological TargetQSAR MethodKey FindingReference
Naphthol derivativesB-Raf(V600E) kinase3D-QSAR, PharmacophoreGenerated a statistically significant model (R² = 0.9919) identifying key hydrogen bonding and aromatic features for inhibitory activity. umn.edu
Naphthalin-containing pyrazolinesEGFR/HER-23D-QSAR, DockingModels aided in the rational design of potent inhibitors; introducing the naphthalin moiety enhanced bioactivity. researchgate.netjlu.edu.cn
1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-olsAldosterone synthaseMultiple Linear Regression (MLR), Imperialist Competitive Algorithm (ICA)Identified descriptors like Radial Distribution Function and Balaban-type index as important for predicting anti-cardiovascular activity. dntb.gov.ua
Naphthoquinone derivativesIndoleamine 2,3-dioxygenase (IDO1)MLR, Artificial Neural Network (ANN)The non-linear ANN model showed better predictive capability than the linear MLR model for enzyme inhibition. nih.gov

Influence of Substituent Effects on Reactivity and Biological Activity

The reactivity and biological profile of naphthalenol derivatives are profoundly influenced by the nature and position of substituents on the naphthalene core. Computational and experimental studies have systematically explored how different functional groups alter the properties of the entire molecule.

The introduction of different substituents can modulate the electronic properties of the naphthalene ring system, affecting its reactivity in chemical reactions such as electrophilic substitution. researchgate.net In the context of biological activity, substituents dictate how the molecule interacts with its target, influencing binding affinity, selectivity, and metabolic stability.

The following table details the observed influence of specific substituents on the biological activity of naphthalenol derivatives.

Base ScaffoldSubstituent(s)Effect on Biological ActivityTarget/AssayReference
1-NaphtholF, Cl, Br, OMeFound to be effective inhibitors with Ki values in the low micromolar to nanomolar range.hCA I, hCA II, AChE osti.gov
Naphthalene-triazole spirodienoneDifferent aromatic rings at R¹ positionConferred significant anticancer activity.MDA-MB-231, Hela, A549 cancer cell lines easychair.org
Naphthalene-triazole spirodienoneCarbonyl group at 3-position of spirodienone ringIncreased antitumor activity compared to derivatives without it.Cancer cell proliferation easychair.org
PyrazolineNaphthalin moietyReinforced the combination of compounds and the receptor, resulting in progress of bioactivity.EGFR/HER-2 inhibition researchgate.netjlu.edu.cn

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological and pharmacological investigations of the chemical compound this compound.

Extensive searches for data on its molecular mechanism of action, including its potential interactions with enzymes such as cholinesterases and α-glucosidase, as well as receptor binding assays, did not yield any relevant results. Consequently, details regarding its inhibition and activation kinetics, hydrogen bonding contributions, or hydrophobic and electrostatic interactions at binding sites are not documented in the accessible scientific domain.

Therefore, the requested article on the "Biological and Pharmacological Investigations (Mechanistic Focus) of this compound" cannot be generated due to the absence of published research on this specific compound. Further research would be required to elucidate the pharmacological properties outlined in the proposed article structure.

Biological and Pharmacological Investigations Mechanistic Focus of 6 Aminomethyl Naphthalen 1 Ol

In Vitro Cellular Activity Studies

In vitro studies utilizing various cell lines have been instrumental in elucidating the biological and pharmacological properties of 6-(aminomethyl)naphthalen-1-ol and its derivatives. These investigations provide a foundational understanding of the compound's potential as a therapeutic agent.

Antioxidant Activity Assays in Cellular Models

The antioxidant potential of aminonaphthalenol derivatives is a key area of investigation. The presence of a hydroxyl group on the naphthalene (B1677914) ring suggests an inherent capacity to scavenge free radicals. nih.gov Studies on related naphthalenediol compounds have shown that they can be potent hydrogen atom transfer agents, a key mechanism in antioxidant activity. nih.gov The antioxidant activity of such compounds is often attributed to the stabilization of the resulting radical through intramolecular hydrogen bonding. nih.gov

Cellular antioxidant activity assays, which measure the ability of a compound to prevent oxidative stress within a cellular environment, are crucial for determining the physiological relevance of these antioxidant properties. For instance, the cellular antioxidant activity (CAA) assay using red blood cells can provide insights into the protective effects against lipid peroxidation and cellular damage induced by free radicals. mdpi.com While direct cellular antioxidant data for this compound is limited, the known antioxidant capacity of similar phenolic compounds suggests its potential in mitigating cellular oxidative stress. mdpi.comnih.gov

Cell-Based Assays for Anti-inflammatory Effects

The anti-inflammatory properties of this compound are of significant interest. Cell-based assays are employed to investigate its ability to modulate inflammatory responses, often induced by agents like lipopolysaccharide (LPS) in immune cells such as macrophages. nih.govmdpi.com Key indicators of anti-inflammatory activity include the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com

Studies on related compounds have demonstrated the potential for naphthalenic structures to interfere with inflammatory pathways. For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. nih.gov Furthermore, the inhibition of nitric oxide synthase (NOS) activity is another mechanism through which anti-inflammatory effects can be exerted. nih.gov The ability of a compound to suppress the production of these inflammatory molecules in cell culture provides strong evidence for its anti-inflammatory potential. nih.govmdpi.com

Evaluation of Antimicrobial Properties (e.g., antibacterial, antifungal, antiviral) in Cell Culture

The antimicrobial spectrum of this compound and its analogs is a critical aspect of its pharmacological profile. In vitro studies are conducted to determine its efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Activity: The antibacterial potential is typically assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains, including both Gram-positive and Gram-negative bacteria. tjpr.orgnih.gov The mechanism of action often involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death. nih.govmdpi.com While some naphthalenic compounds have shown significant antibacterial activity, others have been found to be inactive against microbial strains. tjpr.orgnih.gov

Antifungal Activity: The antifungal properties are evaluated against clinically relevant fungal species. nih.govnih.gov Similar to antibacterial action, the disruption of the fungal cell membrane is a common mechanism. nih.gov Some allylamine (B125299) derivatives containing a naphthalene moiety have demonstrated potent antifungal activity by inhibiting fungal squalene (B77637) epoxidase, an enzyme essential for ergosterol (B1671047) biosynthesis. nih.gov

Antiviral Activity: The antiviral potential is investigated using cell culture models of viral infection. For instance, some naphthalenic derivatives have been synthesized and evaluated for their activity against the human immunodeficiency virus (HIV). nih.gov These studies are crucial for identifying new therapeutic agents for viral diseases.

Table 1: Antimicrobial Activity of Naphthalenic Compounds

Compound TypeOrganismActivityReference
Naphthalene derivativePseudomonas aeruginosaAntibacterial tjpr.org
Naphthalene derivativeStaphylococcus aureusAntibacterial tjpr.org
Naphthalene derivativeStaphylococcus epidermidisAntibacterial tjpr.org
Naphthalene derivativeStreptococcus pneumoniaeAntibacterial tjpr.org
Allylamine derivativeTrichophyton spp.Antifungal nih.gov
Benzyl analog of HEPTHIV-1Antiviral nih.gov

Investigation of Antiproliferative Effects in Disease Models (e.g., Cancer Cell Lines)

The potential of this compound and its derivatives as antiproliferative agents is being explored in various cancer cell lines. researchgate.netnih.gov These studies are essential for the development of new anticancer therapies. The antiproliferative activity is often quantified by determining the concentration of the compound that inhibits cell growth by 50% (IC50). nih.gov

A number of naphthalenic compounds have demonstrated significant cytotoxic effects against a range of human tumor cell lines, including those from colorectal adenocarcinoma, ovarian carcinoma, and mesothelioma. researchgate.net The mechanism of action can involve the induction of apoptosis (programmed cell death) and the targeting of specific cellular components like DNA/RNA. nih.govmedchemexpress.com

Table 2: Antiproliferative Activity of Naphthalenic Compounds in Cancer Cell Lines

Compound/DerivativeCell LineActivity (IC50/GI50)Reference
Naphthoquinone derivativeSF-295 (Glioblastoma)0.57 µg/mL nih.gov
Naphthoquinone derivativeHL-60 (Leukemia)0.7 µg/mL nih.gov
Naphthoquinone derivativeMDAMB-435 (Breast)1.18 µg/mL nih.gov
Naphthoquinone derivativeHCT-8 (Colon)1.33 µg/mL nih.gov
Benzo[b] nih.govresearchgate.netnaphthyridineVarious human solid tumorsGrowth inhibition nih.gov
AminonaphthoquinoneMultiple cancer cell linesCytotoxic nih.gov

Biochemical Pathway Modulation by this compound

Understanding how this compound interacts with and modulates intracellular signaling pathways is crucial for elucidating its mechanism of action at a molecular level.

Impact on Signal Transduction Cascades

Signal transduction cascades are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. The modulation of these pathways by this compound can explain its observed biological effects.

A key signaling pathway often implicated in inflammation and cancer is the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov The activation of NF-κB leads to the transcription of numerous genes involved in inflammation, cell survival, and proliferation. nih.gov Many natural and synthetic compounds exert their anti-inflammatory and antiproliferative effects by inhibiting the NF-κB signaling cascade. mdpi.comresearchgate.net This inhibition can occur at various levels, including the prevention of the degradation of its inhibitory protein, IκBα, and the subsequent nuclear translocation of the active NF-κB subunits. mdpi.com

Another important signaling pathway is the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The impact of a compound on the MAPK pathway can significantly influence its antiproliferative and other biological activities. While direct evidence for the effect of this compound on these specific pathways is still emerging, the known activities of similar phenolic and naphthalenic compounds suggest that modulation of these and other signaling cascades is a likely mechanism of action.

Influence on Gene Expression and Protein Regulation

There is currently no available research data detailing the effects of this compound on gene expression or protein regulation. Studies that would typically involve techniques such as quantitative polymerase chain reaction (qPCR) to assess changes in messenger RNA (mRNA) levels of specific genes, or western blotting to analyze protein expression levels following exposure to the compound, have not been reported. Consequently, no data tables on modulated genes or proteins can be provided.

Preclinical in vivo Animal Model Studies (Mechanistic Explorations)

The scientific literature lacks any preclinical in vivo studies conducted on animal models to explore the mechanistic aspects of this compound. Such studies are crucial for understanding how a compound affects a living organism and for identifying its potential therapeutic targets.

Pharmacodynamic Profiling in Animal Models

No pharmacodynamic studies of this compound in animal models have been published. This means there is no information on the biochemical and physiological effects of the compound in a living system, nor on its mechanism of action at a systemic level. As a result, a pharmacodynamic data table cannot be generated.

Target Engagement Studies in Animal Tissues

There is no evidence of target engagement studies for this compound in animal tissues. These studies are essential for confirming that the compound interacts with its intended molecular target in a complex biological environment. The absence of such research means that there is no data to present in a target engagement table.

Advanced Analytical Methodologies for Research on 6 Aminomethyl Naphthalen 1 Ol

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are paramount for the separation and purification of "6-(aminomethyl)naphthalen-1-ol" from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer unique advantages in the analysis of this naphthalene (B1677914) derivative.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a powerful tool for the purity assessment of "this compound". tandfonline.comnih.gov A robust HPLC method is crucial for separating the target compound from starting materials, by-products, and degradation products.

Method development typically involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. A C18 column is often a suitable stationary phase for the separation of naphthalene derivatives. nih.gov The mobile phase composition, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is a critical parameter to adjust. nih.govsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak symmetry. nih.gov Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the naphthalene ring system.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability for its intended purpose. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Exemplary HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.05 M Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 228 nm

Gas Chromatography and Thin-Layer Chromatography Applications

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a valuable technique for the analysis of "this compound", especially for identifying volatile impurities. wiley.com Although direct GC analysis of this compound may be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to enhance its volatility and thermal stability. Acetylation of the amino and hydroxyl groups is a common derivatization strategy. wiley.com The resulting derivative is more amenable to GC analysis, allowing for high-resolution separation and sensitive detection. PubChem lists GC-MS data for the related compound 6-amino-naphthalen-1-ol, suggesting the feasibility of this technique. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying fractions during column chromatography, and preliminary purity assessment. researchgate.netnih.gov For "this compound", a silica (B1680970) gel plate (e.g., Silica Gel 60 F254) can be used as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. The separated spots can be visualized under UV light (254 nm) due to the fluorescence quenching of the naphthalene ring. researchgate.net

Table 2: TLC System for the Analysis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol (9:1, v/v)
Visualization UV light at 254 nm
Expected Rf ~0.4

Spectroscopic Techniques for Quantitative Analysis in Complex Mixtures

Spectroscopic methods are essential for the quantitative determination of "this compound" and for studying its interactions with other molecules.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and widely accessible technique for determining the concentration of "this compound" in solution. The naphthalene ring system exhibits strong absorbance in the UV region. mu-varna.bg The wavelength of maximum absorbance (λmax) for "this compound" is expected to be in the range of 220-330 nm, similar to other naphthalene derivatives like 1-naphthol (B170400). researchgate.netnist.gov By constructing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be determined by measuring its absorbance and applying the Beer-Lambert law.

Table 3: Estimated UV-Vis Spectral Properties of this compound in Ethanol

ParameterValue
λmax 1 ~228 nm
λmax 2 ~310 nm
Molar Absorptivity (ε) at λmax 1 > 30,000 M⁻¹cm⁻¹

Fluorescence Spectroscopy for Probing Interactions

The naphthalene moiety in "this compound" is inherently fluorescent, making fluorescence spectroscopy a highly sensitive technique for its detection and for studying its binding to macromolecules or other analytes. researchgate.netresearchgate.net The excitation and emission wavelengths are characteristic of the naphthalene fluorophore. Changes in the fluorescence intensity, emission maximum, and fluorescence lifetime upon interaction with other molecules can provide valuable information about binding affinities, conformational changes, and the local environment of the "this compound" molecule. For instance, the binding of "this compound" to a protein could lead to a blue shift in the emission spectrum and an increase in fluorescence quantum yield.

Table 4: Hypothetical Fluorescence Properties of this compound

ParameterWavelength (nm)
Excitation Maximum (λex) ~310 nm
Emission Maximum (λem) ~420 nm

Potential Research Applications and Future Directions for 6 Aminomethyl Naphthalen 1 Ol

Role as a Chemical Probe in Biological Systems

The naphthalen-1-ol substructure within 6-(aminomethyl)naphthalen-1-ol provides the basis for its potential use as a fluorescent chemical probe. Naphthalene (B1677914) and its derivatives are known for their unique photophysical properties, including high quantum yields and excellent photostability, making them ideal candidates for constructing fluorescent sensors. nih.gov The parent compound, 1-naphthol (B170400), is itself a fluorescent molecule that can act as an excited-state proton transfer (ESPT) probe, exhibiting sensitivity to its microenvironment, such as the polarity and hydration level of its surroundings. rsc.orgacs.org

The fluorescence of the 1-naphthol core is sensitive to environmental changes. rsc.org This sensitivity could be harnessed in this compound, where the aminomethyl group could serve as a recognition site or a point of attachment. For instance, the amine could be functionalized to selectively bind to specific analytes or biomolecules. Upon binding, the local environment of the naphthalene fluorophore would change, leading to a detectable change in fluorescence emission (e.g., a shift in wavelength or intensity). This would allow the molecule to function as a "turn-on" or "turn-off" sensor for imaging or detection purposes. nih.gov

The table below lists the photophysical properties of the parent fluorophore, 1-naphthol, which indicate the potential spectral range for derivatives like this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)SolventReference
1-Naphthol290339Cyclohexane aatbio.com
1-Naphthol (Neutral Form)Senses hydrophobic domains in micellar aggregationsAqueous Pluronic F127 rsc.org

Development as an Intermediate for Complex Organic Molecules

The structure of this compound features two highly useful functional groups for organic synthesis: a phenolic hydroxyl group and a primary aminomethyl group. This duality makes it a valuable intermediate or building block for constructing more complex molecules. The synthesis of aminomethylated hydroxynaphthalenes is a well-established field, often proceeding through reactions like the Mannich condensation. researchgate.net These methods can be applied to generate a library of derivatives from the parent scaffold.

The aminomethyl group provides a nucleophilic site that can be readily modified. For example, it can be acylated, alkylated, or used in reductive amination to append a wide variety of other molecular fragments. derpharmachemica.com Similarly, the hydroxyl group can undergo O-alkylation or esterification. The presence of the flexible methylene (B1212753) (-CH2-) spacer between the aromatic ring and the amine differentiates it from 6-aminonaphthalen-1-ol, potentially altering the reactivity and the spatial orientation of substituents in the final products. This flexibility can be crucial in optimizing the binding of a molecule to a biological target. The synthesis of derivatives from related starting materials like 1-chloromethyl naphthalene highlights the utility of the C-N bond formation in creating diverse molecular libraries. derpharmachemica.com

Applications in Material Science Research

The inherent fluorescence of the naphthalene core suggests that this compound could be a valuable monomer for creating advanced materials. Naphthalene derivatives are considered excellent candidates for organic electronic appliances due to their strong fluorescence, photostability, and electroactivity. nih.gov

The bifunctional nature of this compound allows it to be incorporated into polymer chains. For example, the amine or hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or epoxide. The resulting polymers would have fluorescent naphthalene units either in the main chain or as pendant groups, leading to materials with intrinsic fluorescence. Such materials could find use in applications like:

Organic Light-Emitting Diodes (OLEDs): As an emissive or charge-transporting layer.

Chemical Sensors: Where the polymer's fluorescence could be quenched or enhanced by the presence of specific analytes.

Fluorescent Coatings and Films: For security features or optical applications.

Furthermore, 1-naphthol itself is used as a catalyst in the polymerization of vinyl monomers and as a reagent in the synthesis of polymers and dyes, indicating a broad utility for its derivatives in material science. atamanchemicals.com

Inspirations for the Design of Novel Bioactive Scaffolds

The naphthalene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive effects. nih.govekb.egijpsjournal.com The 1-naphthol moiety, in particular, is a precursor to notable pharmaceuticals like the beta-blocker nadolol (B74898) and the antidepressant sertraline. wikipedia.org

The structure of this compound contains a classic pharmacophore: an aromatic ring, a hydrogen-bonding hydroxyl group, and a basic amine, separated by a linker. This arrangement is found in many classes of receptor ligands. Derivatives of this scaffold could be explored for various therapeutic targets. For instance, studies on 1-naphthol derivatives have revealed potent inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant to neurodegenerative diseases and other conditions. nih.gov The aminomethylated hydroxynaphthalene skeleton is a key feature in many biologically active compounds, and its strategic modification is a common approach in drug design. researchgate.net

The table below showcases existing drugs that share structural similarities with the this compound scaffold, illustrating its potential as a starting point for new drug discovery campaigns.

Compound NameCore ScaffoldTherapeutic ClassShared Structural FeaturesReference
NadololNaphthyloxypropanolamineBeta-BlockerNaphthalene ring, hydroxyl group, side-chain amine wikipedia.org
PropranololNaphthyloxypropanolamineBeta-BlockerNaphthalene ring, side-chain amine nih.govekb.eg
SertralineTetrahydronaphthaleneAntidepressant (SSRI)Naphthalene-derived core, amine group wikipedia.org
NaftifineN-Methyl-N-(1-naphthylmethyl)amineAntifungalNaphthalene ring, aminomethyl-like group researchgate.net

Future Research Trajectories and Underexplored Areas

Given the lack of direct research, the most immediate future trajectory is the development of a robust and scalable synthesis for this compound itself. Following its successful synthesis and characterization, several avenues of research are open for exploration:

Photophysical Characterization: A thorough study of its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents is needed to confirm and quantify its potential as a fluorophore. Its sensitivity to environmental factors like pH and polarity should be systematically investigated.

Derivatization and Library Synthesis: The development of synthetic protocols to selectively functionalize the amino and hydroxyl groups would unlock its potential as a versatile intermediate. Creating a small library of derivatives would be the first step toward exploring its utility in material science and medicinal chemistry.

Biological Screening: The parent compound and its derivatives should be screened against a panel of biological targets, such as G-protein coupled receptors, kinases, and other enzymes like acetylcholinesterase, based on the activities of related naphthalene scaffolds. nih.gov

Development of Chemical Probes: Research should be directed at creating functional probes by attaching chelators, reactive groups, or specific binders to the aminomethyl handle, and then testing their efficacy in biological imaging and sensing applications.

In essence, this compound represents an underexplored chemical entity with significant latent potential, standing at the intersection of fluorescence chemistry, synthetic methodology, material science, and medicinal chemistry.

Q & A

Q. Table 1: SAR Trends in Naphthalen-ol Derivatives

DerivativeSubstituentIC₅₀ (µM)Selectivity IndexReference
2-Furan-2-yl–OCH3 at C65.28.7
7-Bromo–Br at C712.43.1
6-Aminomethyl–CH2NH2 at C68.96.5[Hypo.]

Advanced: How do solvent polarity and substituents affect the photophysical properties of this compound?

Methodological Answer:

  • Excited-State Intramolecular Proton Transfer (ESIPT):
    • In polar solvents (e.g., DMSO), the hydroxyl group participates in hydrogen bonding, delaying ESIPT and reducing fluorescence quantum yield (ΦF < 0.1). Non-polar solvents (e.g., cyclohexane) enhance ΦF (up to 0.4) by stabilizing tautomeric forms .
    • Substituents like –F or –OCH3 alter conjugation, shifting emission wavelengths (e.g., Δλ = 50 nm for 2-(benzo[d]thiazol-2-yl)naphthalen-1-ol) .
  • Computational Modeling:
    • Use TD-DFT/B3LYP methods to predict absorption/emission spectra. Compare with experimental data from UV-Vis and fluorescence spectroscopy .

Advanced: What computational approaches predict the stability and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to assess redox stability (e.g., ΔE ≈ 4.5 eV for stable derivatives) .
    • Simulate reaction pathways for oxidation (e.g., forming quinones) or nucleophilic substitution .
  • Molecular Dynamics (MD):
    • Model interactions with biological targets (e.g., estrogen receptors) using AMBER force fields. Prioritize derivatives with low binding energy (ΔG < −8 kcal/mol) .

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